beta-D-Glucose

描述

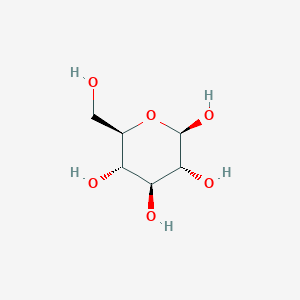

Structure

3D Structure

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-VFUOTHLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26874-89-5 | |

| Record name | β-D-Glucopyranose, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26874-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70883403 | |

| Record name | beta-D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | beta-D-Glucose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1200.0 mg/mL | |

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

492-61-5, 50-99-7, 133947-06-5, 9010-72-4, 9001-37-0 | |

| Record name | β-D-Glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dextrose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with diethenylbenzene, ethenylbenzene, ethenylethylbenzene and methyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-D-Glucopyranose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zymosans | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxidase, glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zymosans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-D-GLUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4R00M814D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146 - 150 °C | |

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Precise Molecular Weight of Beta-D-Glucose for Advanced Research Applications

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of beta-D-glucose (β-D-glucose), a cornerstone molecule in biological and pharmaceutical sciences. It delineates the critical distinction between average molecular weight, used in stoichiometric calculations, and the precise, monoisotopic mass essential for high-fidelity analytical techniques. We delve into the theoretical calculations underpinning both values, grounded in IUPAC standard atomic weights and isotopic masses. Furthermore, this guide presents the definitive experimental methodology for determining the precise mass of β-D-glucose using High-Resolution Mass Spectrometry (HRMS), including a detailed protocol. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of molecular mass for applications in metabolomics, drug discovery, and quality control.

Introduction to this compound: Structure and Significance

This compound is a simple sugar, or monosaccharide, with the molecular formula C₆H₁₂O₆.[1][2] As a primary source of energy for most living organisms, it is central to cellular respiration.[3] In its cyclic form, it exists as a pyranose ring structure. The "beta" designation refers to the stereochemistry at the anomeric carbon (C1), where the hydroxyl group is in the equatorial position, contrasting with the axial position in its alpha anomer. This seemingly subtle structural difference has profound biological consequences; for instance, β-D-glucose is the monomeric unit of cellulose, while starch is composed of α-D-glucose units.[3] In drug development, the glucose scaffold is explored for creating mimetics of biological structures, making a precise understanding of its physicochemical properties, including its exact mass, paramount.[3]

Caption: 2D chemical structure of this compound.

Differentiating Crucial Molecular Mass Concepts

In scientific discourse, the term "molecular weight" can be ambiguous. For precise analytical work, it is essential to distinguish between two key concepts: Average Molecular Weight and Monoisotopic Mass.[4]

-

Average Molecular Weight (or Molar Mass): This is a weighted average of the masses of all naturally occurring isotopes of each element in a molecule, factored by their relative abundance.[4] It is the value used for bulk measurements, such as preparing solutions or in stoichiometric calculations where one is dealing with a statistical average of countless molecules.[5]

-

Monoisotopic Mass (or Precise Mass): This is the mass of a molecule calculated using the mass of the most abundant stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O).[4][5] Mass spectrometry measures the mass-to-charge ratio of individual ions, not a statistical average. Therefore, in high-resolution experiments, it is the monoisotopic mass that is observed and measured.[6]

| Feature | Average Molecular Weight | Monoisotopic Mass |

| Basis of Calculation | Weighted average of all natural isotopes based on abundance.[4][7] | Sum of the masses of the most abundant stable isotope for each atom.[5] |

| Value Type | A statistical average. | An exact value for a specific isotopic combination.[6] |

| Primary Application | Stoichiometry, titrations, preparing bulk chemical solutions.[5] | High-Resolution Mass Spectrometry (HRMS), metabolomics, proteomics.[4] |

| Units | g/mol (grams per mole) | Da (Daltons) or u (unified atomic mass units) |

Theoretical Calculation of this compound's Molecular Weight

The molecular formula for this compound is C₆H₁₂O₆ .

Calculation of Average Molecular Weight

This calculation uses the standard atomic weights as provided by the International Union of Pure and Applied Chemistry (IUPAC). These weights account for isotopic variance in natural terrestrial materials.[8]

| Element | IUPAC Standard Atomic Weight ( g/mol ) | Atoms in Glucose | Total Weight ( g/mol ) |

| Carbon (C) | [12.0096, 12.0116] | 6 | ~72.066 |

| Hydrogen (H) | [1.00784, 1.00811] | 12 | ~12.096 |

| Oxygen (O) | [15.99903, 15.99977] | 6 | ~95.996 |

| Total | ~180.158 |

Note: A conventional value of 180.156 g/mol or 180.16 g/mol is often cited for practical laboratory use.[1]

Calculation of Precise (Monoisotopic) Mass

This calculation is fundamental for HRMS and uses the exact masses of the most abundant stable isotopes.

| Element (Isotope) | Isotopic Mass (Da) | Atoms in Glucose | Total Mass (Da) |

| Carbon (¹²C) | 12.000000000 (by definition) | 6 | 72.000000000 |

| Hydrogen (¹H) | 1.007825032 | 12 | 12.093900384 |

| Oxygen (¹⁶O) | 15.994914619 | 6 | 95.969487714 |

| Total | 180.0633881 |

The precise monoisotopic mass of this compound is 180.06338810 Da .[1][9] This is the theoretical value that high-resolution mass spectrometers aim to measure.

Experimental Determination via High-Resolution Mass Spectrometry (HRMS)

The definitive technique for determining the precise molecular mass of a small molecule like β-D-glucose is High-Resolution Mass Spectrometry (HRMS).[10][11] Instruments such as Orbitrap or Time-of-Flight (TOF) mass analyzers have sufficient resolving power to distinguish between molecules with very similar masses (isobars) and to measure mass with high accuracy, typically within 5 parts-per-million (ppm).[12][13]

The Causality of HRMS in Precise Mass Measurement

The core principle of HRMS is its ability to separate ions with minute differences in their mass-to-charge (m/z) ratio. This high resolution is critical because it allows the instrument to resolve the isotopic peaks of a molecule. While the monoisotopic peak (containing only the most abundant isotopes) is the target, the presence and distribution of heavier isotope peaks (e.g., from ¹³C) can further confirm the elemental composition. The unparalleled accuracy of HRMS provides a high degree of confidence in the assigned molecular formula, as very few elemental combinations will match a measured mass with sub-ppm error.

General HRMS Experimental Workflow

The process involves converting the neutral β-D-glucose molecule into an ion and then measuring its m/z with extreme precision.

Caption: A typical experimental workflow for HRMS analysis.

Detailed Protocol for HRMS Analysis of this compound

This protocol describes a self-validating system for the confident identification of β-D-glucose.

1. Sample and Standard Preparation:

- Objective: To prepare the analyte in a solvent compatible with the ionization source.

- Procedure:

- Accurately weigh ~1 mg of a β-D-glucose reference standard.

- Dissolve in 1 mL of a 50:50 (v/v) mixture of LC-MS grade methanol and water to create a 1 mg/mL stock solution.

- Perform a serial dilution to a final working concentration of ~1 µg/mL. The solvent should contain a small amount of an acid (e.g., 0.1% formic acid) or salt (e.g., 1 mM sodium acetate) to promote consistent adduct formation ([M+H]⁺ or [M+Na]⁺).

- Causality: Using high-purity solvents is critical to minimize background ions and interference. Promoting a specific adduct simplifies the resulting spectrum.

2. Instrument Calibration and Setup:

- Objective: To ensure the mass spectrometer is measuring m/z values with high accuracy.

- Procedure:

- Calibrate the mass spectrometer according to the manufacturer's protocol using a certified calibration solution (e.g., a mixture of caffeine, MRFA, and Ultramark).

- The calibration should confirm mass accuracy is below 2 ppm across the desired mass range.

- Trustworthiness: Calibration is a non-negotiable step. It provides the basis for trusting any subsequent mass measurements and is the first step in a self-validating system.

3. Ionization by Electrospray (ESI):

- Objective: To gently convert the neutral glucose molecules in solution into gas-phase ions.

- Procedure:

- Introduce the sample solution into the ESI source via direct infusion or through an upstream UPLC system.

- Set the instrument to operate in positive ion mode.

- Optimize ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) to achieve a stable and robust signal for the expected glucose adduct.

- Causality: ESI is a "soft" ionization technique that minimizes fragmentation, ensuring the ion detected corresponds to the intact molecule (or its adduct).

4. High-Resolution Mass Analysis:

- Objective: To measure the m/z of the generated ions with the highest possible precision.

- Procedure:

- Set the mass analyzer (e.g., Orbitrap) to a high-resolution setting (e.g., >100,000 FWHM).

- Acquire data over a mass range that includes the expected m/z of the glucose adducts. For [M+Na]⁺, the theoretical m/z is 180.063388 + 22.989770 = 203.053158.

- Acquire data for a sufficient duration to obtain a high-quality averaged spectrum with good signal-to-noise.

5. Data Analysis and Validation:

- Objective: To compare the measured mass to the theoretical mass and confirm the identity of β-D-glucose.

- Procedure:

- Extract the mass spectrum and identify the peak corresponding to the glucose adduct.

- Determine the experimentally measured m/z of this peak.

- Calculate the mass error in parts-per-million (ppm) using the formula: ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10⁶

- Trustworthiness: A mass error of < 5 ppm (ideally < 2 ppm) provides very high confidence in the elemental formula C₆H₁₂O₆.[13] This quantitative measure of accuracy is the final validation step.

Conclusion

The precise molecular weight of this compound is a nuanced topic where clarity is essential for high-level scientific research. While its average molecular weight is approximately 180.16 g/mol , its precise monoisotopic mass is 180.06338810 Da .[1] This latter value is not merely theoretical; it is an experimentally verifiable quantity crucial for modern analytical chemistry. The accurate determination of this mass through High-Resolution Mass Spectrometry serves as a cornerstone for compound identification in complex biological and chemical systems, underpinning the integrity of research in fields from metabolomics to pharmaceutical development.

References

- Gault, J., Donlan, J. A., Liko, I., Hopper, J. T., Gupta, K., & Robinson, C. V. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins.

- Schymanski, E. L., Jeon, J., Gulde, R., Fenner, K., & von der Ohe, P. C. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097-2098. [Link]

- Xie, C., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 25-33. [Link]

- Sudol, C. A., et al. (2020).

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 64689, this compound. [Link]

- Chemsrc. (2024). This compound (CONTAINS ALPHA-D-GLUCOSE). [Link]

- Biology Stack Exchange. (2013).

- NIST. (n.d.). β-D-Glucopyranose in the NIST WebBook. [Link]

- Wikipedia. (n.d.). Monoisotopic mass. [Link]

- Separation Science. (n.d.). Molecular Weight and the Nominal Mass, Monoisotopic Mass and Average Molar Mass. [Link]

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5793, D-Glucose. [Link]

- Pediaa. (2024). What is the Difference Between Monoisotopic Mass and Average Mass. [Link]

- IUPAC. (2023). Atomic Weights of the Elements 2023. [Link]

- IUPAC. (2022). Periodic Table of Elements. [Link]

- Commission on Isotopic Abundances and Atomic Weights. (n.d.).

Sources

- 1. This compound | C6H12O6 | CID 64689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glucose - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. pediaa.com [pediaa.com]

- 5. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. biology.stackexchange.com [biology.stackexchange.com]

- 8. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 9. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. measurlabs.com [measurlabs.com]

- 12. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drugtargetreview.com [drugtargetreview.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of β-D-Glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-glucose is a cornerstone of biochemistry and a pivotal molecule in numerous biological processes.[1][2][3] As the primary source of energy for most living organisms, its structural and stereochemical properties are of paramount importance in the fields of drug development, metabolic research, and materials science.[1][2][4] This guide provides a comprehensive technical overview of the chemical structure and intricate stereochemistry of β-D-glucose, offering insights crucial for professionals engaged in scientific research and development.

Chemical Structure of β-D-Glucose

β-D-glucose is a monosaccharide, a simple sugar, with the chemical formula C₆H₁₂O₆.[1][5] It is classified as an aldohexose, indicating it is a six-carbon sugar with an aldehyde group in its open-chain form.[5][6]

In aqueous solutions, which is the most biologically relevant environment, glucose predominantly exists in a cyclic hemiacetal form.[1][5][7] This ring structure is formed through an intramolecular reaction between the aldehyde group at the C1 position and the hydroxyl group at the C5 position.[8] The resulting six-membered ring is known as a pyranose ring.[1]

Key Structural Features:

-

IUPAC Name: (2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol[4]

The cyclic structure of β-D-glucose is the most stable conformation, with all of its non-hydrogen substituents in equatorial positions, minimizing steric strain.[5] This inherent stability is a key reason for its abundance and central role in nature.[5]

Stereochemistry of β-D-Glucose

The stereochemistry of β-D-glucose is complex and fundamental to its biological function. It arises from the presence of multiple chiral centers within the molecule.

Chiral Centers and Enantiomers

The open-chain form of glucose has four chiral centers (C2, C3, C4, and C5), leading to the possibility of 16 stereoisomers (2⁴).[14][15] In its cyclic form, an additional chiral center is created at the anomeric carbon (C1), resulting in five chiral centers in β-D-glucose.[14][16][17]

The "D" in D-glucose refers to the configuration at the chiral center furthest from the carbonyl group (C5 in the open-chain form).[18][19][20] In D-glucose, the hydroxyl group on this carbon is on the right in a Fischer projection.[18][19][21] The vast majority of naturally occurring sugars are in the D-configuration.[18][20] The enantiomer of D-glucose is L-glucose, which is its non-superimposable mirror image.[18][22]

Anomers: α vs. β Configuration

The cyclization of glucose creates a new stereocenter at C1, the anomeric carbon. This gives rise to two diastereomers known as anomers: α-D-glucose and β-D-glucose.[7][22][23] These anomers differ only in the configuration of the hydroxyl group at the anomeric carbon.[7][23]

-

β-D-glucose: The hydroxyl group (-OH) on the anomeric carbon (C1) is in the equatorial position, meaning it is on the same side of the ring as the -CH₂OH group at C5 in a Haworth projection.[6][23]

-

α-D-glucose: The hydroxyl group on the anomeric carbon is in the axial position, on the opposite side of the ring from the -CH₂OH group.[7][23]

In an aqueous solution, α- and β-D-glucose exist in a dynamic equilibrium, a process called mutarotation.[5] At equilibrium, the mixture consists of approximately 64% β-D-glucose and 36% α-D-glucose, with a very small amount of the open-chain form.[5][24] The higher stability and prevalence of the β-anomer are attributed to the equatorial position of the C1 hydroxyl group, which minimizes steric hindrance.[5]

The Anomeric Effect

The preference for the axial orientation of heteroatomic substituents adjacent to a heteroatom in a heterocyclic ring, despite steric considerations, is known as the anomeric effect.[23] While steric hindrance would suggest the equatorial position is always favored, the anomeric effect can stabilize the axial conformer. In the case of glucose, the anomeric effect is a contributing factor to the relative stabilities of the α and β anomers, though the steric effects in β-D-glucose are dominant, making it the more stable anomer.[23] A "reverse anomeric effect" has also been described, where there is a preference for the equatorial conformation beyond what sterics would predict.[23][25][26]

Physical and Chemical Properties

The distinct structure and stereochemistry of β-D-glucose give rise to its specific physical and chemical properties.

| Property | Value |

| Appearance | White crystalline solid[4][6][10] |

| Melting Point | 150 °C (302 °F)[5] |

| Solubility | Highly soluble in water[5][6] |

| Specific Rotation [α]D | +17.5°[5] |

Experimental Protocols for Stereochemical Analysis

The determination of the stereochemical structure of carbohydrates like β-D-glucose relies on sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of carbohydrates in solution.[27][28][29] Both ¹H and ¹³C NMR are employed to determine the connectivity of atoms and the relative orientation of substituents.

Methodology:

-

Sample Preparation: Dissolve a pure sample of β-D-glucose in a suitable deuterated solvent, such as D₂O.

-

Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (500 MHz or higher is recommended for complex carbohydrates).[27]

-

Spectral Analysis:

-

¹H NMR: The chemical shifts of ring protons typically appear between 3-6 ppm.[27] Anomeric protons are usually found in the 4.5-5.5 ppm region.[27] The coupling constants (J-values) between adjacent protons provide crucial information about their dihedral angles, which helps in determining the stereochemistry.

-

¹³C NMR: The chemical shifts of ring carbons are generally in the 60-110 ppm range.[27][28]

-

2D NMR: COSY spectra reveal proton-proton couplings, while HSQC and HMBC spectra correlate protons with their directly attached and long-range coupled carbons, respectively. This allows for the complete assignment of all proton and carbon signals and confirms the overall structure.

-

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This technique can be used to distinguish between enantiomers and to monitor processes like mutarotation.

Methodology:

-

Sample Preparation: Prepare a solution of β-D-glucose of a known concentration in a suitable solvent (usually water).

-

Measurement: Place the solution in a polarimeter cell of a known path length.

-

Data Analysis: The observed rotation is used to calculate the specific rotation, which is a characteristic property of the compound. The specific rotation of pure β-D-glucose is +17.5°.[5] As mutarotation occurs, the specific rotation of the solution will change until it reaches an equilibrium value of +52.7° (the weighted average of the α and β anomers).

Logical Relationships in Glucose Stereochemistry

The following diagram illustrates the relationship between the open-chain and cyclic forms of D-glucose and the formation of the α and β anomers.

Caption: Interconversion between the open-chain and cyclic anomers of D-glucose.

Conclusion

A thorough understanding of the chemical structure and stereochemistry of β-D-glucose is indispensable for researchers and professionals in the life sciences and drug development. Its specific three-dimensional arrangement dictates its biological activity, from its role in metabolism to its incorporation into complex polysaccharides. The analytical techniques and structural principles outlined in this guide provide a solid foundation for further investigation and application of this fundamentally important biomolecule.

References

- Wikipedia. (n.d.). Anomeric effect.

- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates.

- Chemistry Stack Exchange. (2013, December 11). What's the difference between alpha-glucose and beta-glucose?.

- Chemistry Steps. (n.d.). D and L Sugars.

- Jack Westin. (n.d.). Absolute Configuration - Carbohydrates - MCAT Content.

- Wikipedia. (n.d.). Glucose.

- Aurora Chemistry for Everyone. (2025, August 17). Easy tips to draw cyclic structure of BETA-D(+)GLUCOSE / 𝞫.

- National Center for Biotechnology Information. (n.d.). Beta-D-Glucose. PubChem.

- Quora. (2018, April 27). How many chiral carbons are in this compound?.

- Pérez, E. M. S., & Palacios, J. C. (2025, September 17). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. The Journal of Organic Chemistry.

- Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance, 19A(1), 1–19.

- Pérez, E. M. S., & Palacios, J. C. (2025, September 18). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. The Journal of Organic Chemistry.

- Infinity Learn. (n.d.). How many chiral carbons are there in β-D-(+)- glucose?.

- mozaWeb. (n.d.). This compound (C₆H₁₂O₆).

- National Institutes of Health. (n.d.). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points.

- Stenutz, R., et al. (2002). Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. Chemical Reviews, 102(2), 423-463.

- CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity.

- Allen. (n.d.). D and L Configurations| Sugars & Amino Acids.

- National Center for Biotechnology Information. (n.d.). A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. PubMed Central.

- ResearchGate. (n.d.). Anomeric effect in pyranose-ring derivatives containing carbon, silicon, and germanium as anomeric centers: an ab initio systematic study.

- Rajdhani College. (n.d.). The D and L Notations The notations D and L are used to describe the configurations of carbohydrates and amino acids.

- National Institute of Standards and Technology. (n.d.). β-D-Glucopyranose. NIST WebBook.

- Master Organic Chemistry. (2017, May 24). D and L Notation For Sugars.

- Vedantu. (n.d.). The number of chiral carbons in beta D+glucose is A5 class 11 chemistry CBSE.

- National Institute of Standards and Technology. (n.d.). β-D-Glucopyranose. NIST WebBook.

- Quora. (2017, April 9). Are alpha-D-glucose and this compound enantiomers?.

- National Institute of Standards and Technology. (n.d.). β-D-Glucopyranose. NIST WebBook.

- Mozaik Digital Education and Learning. (n.d.). This compound (C₆H₁₂O₆).

- Chemistry LibreTexts. (2023, January 22). The Configuration of Glucose and Other Sugars.

- Chemistry LibreTexts. (2021, July 31). 20.3: The Structure and Properties of D-Glucose.

- National Center for Biotechnology Information. (n.d.). beta-D-Glucopyranose, monohydrate. PubChem.

- ACS Omega. (n.d.). Outstanding Properties of the Hydration Shell around β-d-Glucose: A Computational Study.

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C6H12O6 | CID 64689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glucose - Wikipedia [en.wikipedia.org]

- 6. This compound (C₆H₁₂O₆) - 3D scene - Mozaik Digital Education and Learning [mozaweb.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. youtube.com [youtube.com]

- 9. β-D-Glucose | 492-61-5 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. β-D-Glucopyranose [webbook.nist.gov]

- 12. β-D-Glucopyranose [webbook.nist.gov]

- 13. β-D-Glucopyranose [webbook.nist.gov]

- 14. quora.com [quora.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. How many chiral carbons are there in β-D-(+)- glucose? [infinitylearn.com]

- 17. he number of chiral carbons in beta D+glucose is A5 class 11 chemistry CBSE [vedantu.com]

- 18. D and L Sugars - Chemistry Steps [chemistrysteps.com]

- 19. jackwestin.com [jackwestin.com]

- 20. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

- 21. D and L Configurations| Sugars & Amino Acids [allen.in]

- 22. quora.com [quora.com]

- 23. Anomeric effect - Wikipedia [en.wikipedia.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 28. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

Beta-D-Glucose: A Comprehensive Guide to its Natural Sources, Abundance, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Beta-D-glucose stands as the most abundant and biologically significant isomer of D-glucose, serving as the fundamental energy currency and a primary structural building block for life.[1][2] This guide provides a detailed exploration of the natural reservoirs of this compound, its quantitative abundance across various biological kingdoms, and the validated methodologies for its extraction and analysis. We delve into the causality behind its prevalence, rooted in its unique stereochemical stability, and present actionable protocols for its scientific investigation. This document is intended to serve as a foundational reference for researchers in biochemistry, drug development, and materials science.

The Primacy of this compound: A Stereochemical Imperative

D-glucose in aqueous solutions exists as an equilibrium mixture of two cyclic anomers, alpha (α) and beta (β), along with a trace amount of the open-chain aldehyde form.[3][4] The beta anomer, however, is the predominant and more stable form, comprising approximately 64% of the mixture at equilibrium.[5] This stability is a direct consequence of its chair conformation, in which all of its bulky hydroxyl (-OH) groups, including the anomeric hydroxyl, reside in the sterically favorable equatorial positions.[3] This arrangement minimizes steric hindrance, rendering β-D-glucose the most stable aldohexose and likely the most abundant natural monosaccharide.[3] This inherent stability underpins its selection by nature as the monomer for the planet's most abundant structural polysaccharide, cellulose.

Natural Reservoirs of this compound

This compound is not typically stored in its free monomeric form in large quantities. Instead, it is polymerized into vast, complex carbohydrates for structural integrity or energy storage. The following sections detail its primary sources across the biological kingdoms.

The Plant Kingdom: The Epicenter of this compound Abundance

Plants are the primary producers of glucose via photosynthesis and represent the largest repository of its beta-anomeric form through the synthesis of cellulose.[3][6]

-

Cellulose: As the principal structural component of plant cell walls, cellulose is the most abundant organic polymer on Earth.[6][7] It is a linear, unbranched polymer consisting of thousands of this compound units joined by β-1,4-glycosidic linkages.[7][8] This specific linkage results in long, straight chains that pack tightly via extensive hydrogen bonding, creating strong, insoluble fibers essential for plant structure.[7] Consequently, sources like wood, cotton, and all plant biomass are immense reservoirs of this compound.

-

Beta-Glucans: Found prominently in the cell walls of cereals such as barley and oats, β-glucans are polysaccharides composed of this compound monomers.[9][10] Unlike the uniform β-1,4 linkages in cellulose, cereal β-glucans are characterized by a mixture of β-1,3 and β-1,4 glycosidic bonds, which imparts solubility and viscosity, properties of significant interest in nutrition and pharmacology.[9][11]

-

Starch (An Indirect Source): Starch is the primary energy storage polysaccharide in plants, found abundantly in seeds and tubers.[7][12] It is composed of alpha-D-glucose units.[8] While not a direct source, the enzymatic hydrolysis of starch during metabolic processes releases D-glucose, which readily equilibrates in solution to its more stable beta anomer.[3][7]

-

Free D-Glucose: Monomeric D-glucose, which includes the beta form, is naturally present in fruits, honey, and plant nectars as a readily available energy source.[3][13][14]

The Animal Kingdom: Dynamic Storage and Circulation

In animals, glucose is the central molecule for energy metabolism.

-

Glycogen: As the animal equivalent of starch, glycogen is a highly branched polymer of alpha-D-glucose.[12][15][16] It serves as the main form of glucose storage, primarily in the liver and muscles.[16] The breakdown of glycogen, a process known as glycogenolysis, releases D-glucose into the bloodstream to maintain metabolic homeostasis.[3]

-

Blood Sugar: The glucose circulating in the bloodstream of animals is D-glucose.[3] At physiological pH and temperature, this "blood sugar" is an equilibrium mixture of anomers, with this compound being the major component.[5]

Microorganisms: Fungi, Bacteria, and Algae

Microorganisms utilize glucose as a primary carbon source and incorporate it into their cellular structures.[17]

-

Fungal and Bacterial Cell Walls: The cell walls of many fungi (including yeasts and mushrooms) and bacteria are significant sources of β-glucans.[9][18] These microbial β-glucans often feature a β-1,3 linked backbone with β-1,6 branches, a structure recognized by the immune systems of higher organisms.[9]

Quantitative Abundance of this compound Polymers

The following table summarizes the typical abundance of major glucose-containing polysaccharides in various natural sources. The values represent the percentage of the material's dry weight.

| Source Material | Primary Polymer | Polymer Composition | Typical Abundance (% Dry Weight) |

| Cotton Fiber | Cellulose | β-1,4-glucan | ~90% |

| Wood (Softwood/Hardwood) | Cellulose | β-1,4-glucan | 40 - 50% |

| Barley Grain | Beta-Glucan | Mixed β-1,3/1,4-glucan | 5 - 11%[19] |

| Oat Grain | Beta-Glucan | Mixed β-1,3/1,4-glucan | 4.5 - 5.5%[19] |

| Rice Grain | Starch | α-1,4/1,6-glucan | ~75%[7] |

| Corn Kernel | Starch | α-1,4/1,6-glucan | ~65%[7] |

| Potato Tuber | Starch | α-1,4/1,6-glucan | ~15% (of total weight)[7] |

| Baker's Yeast | Beta-Glucan | Mixed β-1,3/1,6-glucan | Varies significantly |

Methodologies for Extraction and Quantification

Accurate analysis of this compound, particularly from its polymeric forms, requires robust and validated protocols. The following sections provide detailed methodologies for extraction and quantification.

Experimental Protocol: Extraction of Beta-Glucan from Oats

This protocol details a common laboratory method for extracting soluble β-glucan. The central challenge is to prevent the enzymatic degradation of the polymer, which would lower its molecular weight and viscosity, key functional properties.[19]

Objective: To extract high-viscosity, soluble β-D-glucan from oat flour.

Methodology:

-

Milling and Defatting:

-

Mill whole oat groats to a fine flour (e.g., <0.5 mm particle size) to maximize surface area for extraction.

-

Causality: Increasing the surface area enhances solvent penetration and extraction efficiency.

-

Slurry the flour in hexane or a similar non-polar solvent (1:5 w/v) and stir for 1 hour at room temperature. Filter and repeat. Air-dry the flour to remove residual solvent.

-

Causality: Lipids can interfere with aqueous extraction and subsequent analysis. Defatting ensures a cleaner starting material.

-

-

Enzyme Inactivation:

-

Resuspend the defatted flour in 80% ethanol (1:10 w/v) and heat to 80-85°C for 20 minutes with stirring.

-

Causality: This step is critical. Oats contain endogenous β-glucanases that will rapidly depolymerize the β-glucan upon hydration.[19] The hot ethanol denatures and inactivates these enzymes, preserving the polymer's native molecular weight.

-

-

Aqueous Extraction:

-

Centrifuge the ethanol slurry and discard the supernatant. Resuspend the pellet in deionized water (pH adjusted to 6.5-7.0) at a 1:10 w/v ratio.

-

Heat the aqueous slurry to 50-60°C and stir for 2 hours.

-

Causality: Water is the solvent for the soluble β-glucan fraction. Controlled temperature and pH optimize extraction without causing thermal degradation.

-

-

Purification and Precipitation:

-

Centrifuge the slurry at high speed (e.g., 10,000 x g for 20 minutes) to pellet insoluble material like starch and cellulose.

-

Carefully collect the supernatant, which contains the soluble β-glucan.

-

Add ethanol to the supernatant to a final concentration of 60-70% (v/v) while stirring gently. Allow to stand at 4°C overnight.

-

Causality: β-glucan is insoluble in this concentration of ethanol, causing it to precipitate out of solution while smaller molecules like sugars and salts remain dissolved.

-

-

Final Processing:

-

Collect the precipitate by centrifugation.

-

Wash the pellet with 95% ethanol to remove residual water and impurities.

-

Dry the purified β-glucan pellet, either by lyophilization (freeze-drying) or in a vacuum oven at low heat.

-

Experimental Protocol: Enzymatic Quantification of D-Glucose

This protocol uses a coupled enzyme system for the highly specific quantification of D-glucose. It is applicable for measuring free glucose or glucose released after the acid hydrolysis of polysaccharides like cellulose or β-glucan.

Objective: To determine the concentration of D-glucose in an aqueous sample.

Principle: A two-step enzymatic reaction is monitored spectrophotometrically. First, Hexokinase (HK) phosphorylates D-glucose to glucose-6-phosphate (G6P). Second, Glucose-6-Phosphate Dehydrogenase (G6PDH) oxidizes G6P, leading to the stoichiometric reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to the initial D-glucose concentration.[20]

Methodology:

-

Sample Preparation:

-

If quantifying glucose from a polysaccharide, perform a complete acid hydrolysis (e.g., using trifluoroacetic acid) to break it down into monosaccharides.[21] Neutralize the sample to ~pH 7.6.

-

Clarify the sample by centrifugation or filtration to remove any turbidity.[20]

-

Prepare dilutions of the sample in a suitable buffer (e.g., triethanolamine buffer, pH 7.6) to ensure the glucose concentration falls within the linear range of the assay (typically 4-80 µ g/assay ).[20]

-

-

Reagent Preparation:

-

Prepare a master mix containing: Triethanolamine buffer (pH 7.6), MgCl₂, ATP, and NADP+.

-

Prepare separate solutions of the enzymes Hexokinase and Glucose-6-Phosphate Dehydrogenase.

-

-

Assay Procedure:

-

To a cuvette, add the buffer/reagent master mix and the sample solution.

-

Measure the initial absorbance (A1) at 340 nm. This provides the blank reading for the sample.

-

Initiate the first reaction by adding Hexokinase. Mix and incubate for ~5-10 minutes until the reaction is complete.

-

Initiate the second reaction by adding G6PDH. Mix and incubate for ~10-15 minutes.

-

Read the final absorbance (A2) at 340 nm.[20]

-

-

Calculation:

-

Calculate the change in absorbance: ΔA = A2 - A1.

-

Use the Beer-Lambert law and the known molar extinction coefficient of NADPH at 340 nm (6.3 L·mmol⁻¹·cm⁻¹) to calculate the concentration of glucose in the cuvette.

-

Account for the dilution factor used in sample preparation to determine the glucose concentration in the original sample. A standard curve prepared with known D-glucose concentrations should be run in parallel for the most accurate results.

-

Visualizations: Pathways and Workflows

Diagram 1: The Central Role of D-Glucose in Biology

Caption: Central metabolic position of D-glucose and the anomer-specific synthesis of polysaccharides.

Diagram 2: Experimental Workflow for Beta-Glucan Analysis

Caption: Step-by-step workflow for the extraction and quantification of β-glucan from cereal sources.

References

- Sarchem Labs. This compound: Uses, Interactions & Mechanism of Action Explained. URL

- Sarchem Labs. Knowing Alpha-D-Glucose this compound, Structure Biological Impact. URL

- gosset.ai. This compound (β-D-glucose). URL

- Fiveable. β-D-glucose Definition. URL

- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 64689. URL

- Quora. Why are beta D glucose more predominant than alpha D glucose? URL

- Wikipedia. Beta-glucan. URL

- Wikipedia. Glucose. URL

- National Center for Biotechnology Information. D-Glucose. PubChem Compound Summary for CID 5793. URL

- Chemistry LibreTexts. Starch and Cellulose. URL

- Quora. Why are D sugars more abundant than L sugars? URL

- Polymer Science Learning Center. Starch and Cellulose. URL

- NCERT Solutions. NCERT Solutions For Class 12 Chemistry Chapter 10 Biomolecules. URL

- LND College, Motihari.

- Quora. How do plants get the beta glucose in their cellulose?

- National Center for Biotechnology Information. Understanding the Effect of Different Glucose Concentrations in the Oligotrophic Bacterium Bacillus subtilis BS-G1 through Transcriptomics Analysis. URL

- The Swell Score.

- National Center for Biotechnology Information. The importance of glycogen molecular structure for blood glucose control. URL

- Today's Dietitian Magazine. Betting on Beta-Glucans. URL

- National Center for Biotechnology Information. Beta-Glucans of Cereals: Functional and Technological Properties. URL

- MDPI. Insight on Extraction and Preservation of Biological Activity of Cereal β-D-Glucans. URL

- ResearchGate. β-glucan content with different sources of origin. URL

- MDPI. Insight on Extraction and Preservation of Biological Activity of Cereal β-D-Glucans. URL

- AAFCO. Sucrose/D-Glucose/D-Fructose. URL

- Functional Foods in Health and Disease.

- JETIR.

Sources

- 1. gosset.ai [gosset.ai]

- 2. fiveable.me [fiveable.me]

- 3. Glucose - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. lndcollege.co.in [lndcollege.co.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pslc.ws [pslc.ws]

- 9. Beta-glucan - Wikipedia [en.wikipedia.org]

- 10. todaysdietitian.com [todaysdietitian.com]

- 11. Beta-Glucans of Cereals: Functional and Technological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NCERT Solutions For Class 12 Chemistry - Biomolecules [vedantu.com]

- 13. This compound | C6H12O6 | CID 64689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. jetir.org [jetir.org]

- 15. sarchemlabs.com [sarchemlabs.com]

- 16. The importance of glycogen molecular structure for blood glucose control - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Understanding the Effect of Different Glucose Concentrations in the Oligotrophic Bacterium Bacillus subtilis BS-G1 through Transcriptomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. theswellscore.com [theswellscore.com]

- 19. Insight on Extraction and Preservation of Biological Activity of Cereal β-D-Glucans [mdpi.com]

- 20. aafco.org [aafco.org]

- 21. ffhdj.com [ffhdj.com]

A Deep Dive into the Stereochemical Nuances of D-Glucose: Alpha and Beta Anomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose, a seemingly simple aldohexose, exists in a dynamic equilibrium of cyclic structures that possess profound implications for biological systems. This technical guide provides a comprehensive exploration of the structural and functional distinctions between the two primary anomers of D-glucose: alpha (α) and beta (β). We will dissect the stereochemistry of the anomeric carbon, the process of mutarotation, the thermodynamic stability of each anomer, and the critical role these subtle structural variations play in the architecture of polysaccharides and enzyme-substrate interactions. This guide is intended to serve as a foundational resource for professionals engaged in carbohydrate chemistry, biochemistry, and drug development, where a precise understanding of these isomeric forms is paramount.

The Foundation: From Linear Chain to Cyclic Hemiacetal

D-glucose, with the chemical formula C6H12O6, is an aldohexose, meaning it is a six-carbon sugar with an aldehyde group at one end.[1][2] While often depicted in its linear, open-chain form for simplicity, in aqueous solutions, less than 0.02% of glucose molecules exist in this state.[1][3] The vast majority spontaneously cyclize to form more stable five- or six-membered rings.[1][4] The most prevalent and stable form is a six-membered ring, known as a pyranose ring, which is formed through an intramolecular reaction where the hydroxyl group on carbon-5 (C-5) attacks the aldehyde group on carbon-1 (C-1).[1][5][6]

This cyclization event is a nucleophilic addition reaction that converts the achiral aldehyde carbon into a new chiral center.[7][8] This newly formed stereocenter is termed the anomeric carbon .[7][9][10] The spatial orientation of the hydroxyl group (-OH) attached to this anomeric carbon determines whether the molecule is an alpha (α) or beta (β) anomer.[4][10][11][12][13][14]

The Core Distinction: Orientation at the Anomeric Carbon

The fundamental difference between α-D-glucose and β-D-glucose lies in the stereochemistry of the anomeric carbon (C-1).[11][15][16][17]

-

Alpha (α)-D-glucose: In the Haworth projection of the pyranose ring, the hydroxyl group on the anomeric carbon is oriented on the opposite side of the ring from the CH2OH group at C-6.[5] In the more representative chair conformation, this corresponds to an axial position.[1]

-

Beta (β)-D-glucose: Conversely, in the β-anomer, the hydroxyl group on the anomeric carbon is on the same side of the ring as the CH2OH group at C-6.[5] In the chair conformation, this places the hydroxyl group in an equatorial position.[1]

This seemingly minor positional difference has significant consequences for the molecule's physical properties, stability, and biological function.[2][11][18]

Table 1: Comparison of α-D-Glucose and β-D-Glucose

| Property | α-D-Glucose | β-D-Glucose |

| Anomeric -OH Orientation (Haworth) | Below the plane of the ring (trans to CH2OH) | Above the plane of the ring (cis to CH2OH) |

| Anomeric -OH Orientation (Chair) | Axial | Equatorial |

| Melting Point | 146°C[6][19][20] | 150°C[6][19][20] |

| Specific Rotation [α]D | +112.2°[1][6][19][20][21] | +18.7°[6][19][20] |

| Stability | Less stable[16] | More stable[14][16][22] |

| Prevalence in Equilibrium | ~36%[1][3][6][10][20] | ~64%[1][3][6][10][20] |

Dynamic Equilibrium: The Process of Mutarotation

In an aqueous solution, α-D-glucose and β-D-glucose are not static structures but exist in a dynamic equilibrium.[1][7] This interconversion between the two anomers is a phenomenon known as mutarotation .[1][6][19][20][21][23][24] The process involves the ring opening to the transient linear aldehyde form, followed by re-cyclization.[1][4][19][21][23][24] This ring-opening allows for free rotation around the C1-C2 bond, and when the ring reforms, it can do so with the hydroxyl group in either the alpha or beta configuration.[4][19]

This equilibrium can be observed by monitoring the specific optical rotation of a freshly prepared glucose solution.[19][21] For example, a pure solution of α-D-glucose initially has a specific rotation of +112.2°, which gradually decreases to an equilibrium value of +52.7°.[1][6][19][20] Similarly, a pure solution of β-D-glucose starts with a specific rotation of +18.7° and increases to the same equilibrium value.[6][19][20] This final value reflects the equilibrium mixture of approximately 36% α-D-glucose and 64% β-D-glucose.[1][3][6][10][20] The mutarotation process can be catalyzed by both acids and bases.[1][10][19]

Figure 1: The process of mutarotation, showing the interconversion between alpha and beta anomers via the open-chain aldehyde form.

Structural Stability: The Chair Conformation

To understand the relative stability of the two anomers, it is essential to consider their three-dimensional chair conformations, which are more accurate representations than the planar Haworth projections.[1][25][26] In the chair conformation of a pyranose ring, substituents on the carbon atoms can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions.[26]

Generally, larger substituents are more stable in the equatorial position to minimize steric hindrance.[22][26] In the case of β-D-glucose, all of the bulky hydroxyl groups, including the one on the anomeric carbon, are in the equatorial position.[1][22] This arrangement minimizes steric strain, making β-D-glucose the most stable aldohexose.[1][26] In contrast, α-D-glucose has the anomeric hydroxyl group in the axial position, which introduces some steric strain.[1][16][22] This difference in stability explains why the β-anomer is more abundant at equilibrium.[19][22]

Figure 2: Chair conformations of α-D-glucose and β-D-glucose, highlighting the axial and equatorial positions of the anomeric hydroxyl group. (Note: Placeholder images are used in the DOT script; actual chemical structure diagrams would be inserted here).

Biological Significance: The World of Glycosidic Bonds

The seemingly subtle difference between α- and β-D-glucose has profound biological consequences, primarily through the formation of glycosidic bonds .[11][12][13][18][27] These are covalent bonds that link a carbohydrate molecule to another group, which can be another carbohydrate.[13][18][28] The orientation of the anomeric hydroxyl group dictates the type of glycosidic bond formed, which in turn determines the structure and function of the resulting polysaccharide.[12][18]

-

Alpha-Glycosidic Bonds: When α-D-glucose molecules are linked together, they form polymers like starch and glycogen .[2][11][12][29] These are the primary energy storage polysaccharides in plants and animals, respectively. The α-1,4 glycosidic linkages in these molecules result in a helical structure.[12]

-

Beta-Glycosidic Bonds: In contrast, the polymerization of β-D-glucose molecules via β-1,4 glycosidic linkages forms cellulose , a major structural component of plant cell walls.[2][4][11][13][15][29] The β-linkages result in long, straight chains that can pack closely together, forming strong, rigid fibers.

This structural difference is also critical for enzymatic specificity.[2][27][30][31] For instance, humans possess enzymes like amylase that can hydrolyze the α-glycosidic bonds in starch, allowing us to digest it for energy.[12][27] However, we lack the enzyme cellulase, which is required to break down the β-glycosidic bonds in cellulose.[2][27] This is why cellulose is indigestible for humans and most animals.

Figure 3: The formation of polysaccharides from α-D-glucose and β-D-glucose, leading to distinct structures and functions.

Conclusion

The distinction between alpha- and beta-D-glucose, rooted in the stereochemistry of the anomeric carbon, is a cornerstone of carbohydrate chemistry and biochemistry. This seemingly minor structural variation dictates the physical properties, thermodynamic stability, and, most importantly, the biological roles of these anomers. The formation of either alpha or beta glycosidic bonds gives rise to polysaccharides with vastly different three-dimensional structures and functions, from the readily digestible energy stores of starch and glycogen to the rigid, structural framework of cellulose. For researchers in drug development and the life sciences, a thorough understanding of these differences is crucial for elucidating biological pathways, designing enzyme inhibitors, and developing novel therapeutics that target carbohydrate-mediated processes.

References

- Anomeric Carbon | Definition & Effect - Lesson. Study.com.

- Glucose. Wikipedia.

- Carbohydrates. Chemistry LibreTexts.

- Structure, Classification, and Functions of Carbohydrates. LND College, Motihari.

- What Is the Difference between Alpha and Beta Glycosidic Bonds?. Bartleby.com.

- Glycosidic bond (article). Khan Academy.

- Anomeric Forms of Glucose. Chemistry LibreTexts.

- Alpha(α) and Beta(β) Glucose: Comparison, Structures, Explanation. PSIBERG.

- Mutarotation: Definition, Mechanism, and Examples. Conduct Science.

- Mutarotation. Chemistry Steps.

- Anomer. Wikipedia.

- What's the difference between alpha-glucose and beta-glucose?. Chemistry Stack Exchange.

- Mutarotation: Definition, Mechanism & Examples in Glucose. Vedantu.

- Cyclization of acyclic D-glucose to form pyranose and furanose structures. Essentials of Glycobiology - NCBI.

- Mechanism Of Mutarotation. Bartleby.com.

- What is the difference between beta and alpha glycosidic bonds?. Proprep.

- Chair Conformation Of Glucose. Bartleby.com.

- Unravel the Mystery: Simplified Alpha vs Beta Glucose Explained. Housing Innovations.

- Why does cyclization of D-glucose give two isomers of α- and β-D-glucose?. Quora.

- Absolute Configuration of Glucose Anomers. AK Lectures.

- Cyclic Structures of Monosaccharides. Chemistry LibreTexts.

- Carbohydrates- Monosaccharides. Chemistry LibreTexts.

- Chair Conformation of Glucose. YouTube.

- Anomers. Chemistry LibreTexts.

- Carbohydrate Stereochemistry. Eightfold.

- Difference between Alpha Glucose and Beta Glucose. Unacademy.

- Monosaccharide cycliz

- Cyclic Structures of Monosaccharides. Chemistry LibreTexts.

- Is alpha (D+) glucose same as beta (D-) glucose?. Quora.

- Identifying anomeric carbons in sugars. YouTube.

- Stereochemistry and anomers of carbohydrates. Fiveable.

- The Stereochemistry of Glucose- The Fischer Proof. Chemistry LibreTexts.

- Structural fe

- Enzyme Specificity. YouTube.

- Difference Between Alpha Glucose and Beta Glucose. Vedantu.

- Unveiling Beta Glycosidic Bonds: Structures & Significance. Abraham Entertainment.

- A-level Biology 7402 | Specification | Subject Content | Biological Molecules. AQA.

- This compound. PubChem - NIH.

- IB Biology Review - Alpha vs Beta Glucose. YouTube.

- Carbohydrate-Active Enzymes: Structure, Activity, and Reaction Products. PMC - NIH.

- Specificity-of-enzymes.pdf. Gyan Sanchay.

Sources

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. Unravel the Mystery: Simplified Alpha vs Beta Glucose Explained - Housing Innovations [dev.housing.arizona.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. cdn.wou.edu [cdn.wou.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. Anomeric Carbon | Definition & Effect - Lesson | Study.com [study.com]

- 10. Anomer - Wikipedia [en.wikipedia.org]

- 11. sarchemlabs.com [sarchemlabs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. lndcollege.co.in [lndcollege.co.in]

- 14. quora.com [quora.com]

- 15. psiberg.com [psiberg.com]

- 16. Difference between Alpha Glucose and Beta Glucose [unacademy.com]

- 17. Difference Between Alpha Glucose and Beta Glucose | Key Comparisons [vedantu.com]

- 18. What Is the Difference between Alpha and Beta Glycosidic Bonds?| Free Expert Q&A | bartleby [bartleby.com]

- 19. Mutarotation - Chemistry Steps [chemistrysteps.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Mutarotation: Definition, Mechanism & Examples in Glucose [vedantu.com]

- 22. youtube.com [youtube.com]

- 23. conductscience.com [conductscience.com]

- 24. Mechanism Of Mutarotation | bartleby [bartleby.com]

- 25. Chair Conformation Of Glucose | bartleby [bartleby.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Khan Academy [khanacademy.org]

- 28. proprep.com [proprep.com]

- 29. aqa.org.uk [aqa.org.uk]

- 30. m.youtube.com [m.youtube.com]

- 31. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

An In-depth Technical Guide to the Solubility of β-D-Glucose for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the solubility of β-D-glucose, a critical parameter in pharmaceutical sciences, biotechnology, and chemical engineering. We delve into the fundamental thermodynamic principles governing its dissolution, present quantitative solubility data across a range of relevant solvents, and offer a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and practical application of glucose solubility data in formulation, bioprocessing, and analytical development.

Introduction

β-D-glucose, the most abundant monosaccharide, is a cornerstone of biological energy metabolism and a fundamental building block for numerous polysaccharides.[1] In the pharmaceutical industry, its applications are vast, ranging from a primary energy source in cell culture media to a functional excipient in oral liquid and solid dosage forms.[2][3][4] It serves as a binder in tablet manufacturing, a viscosity modifier and sweetener in syrups, and a key component in lyophilization and bioprocessing.[2][3] An accurate understanding of its solubility is not merely an academic exercise; it is a prerequisite for robust formulation development, predictable process scale-up, and ensuring the stability and efficacy of therapeutic products. This guide bridges theoretical principles with practical application, providing the necessary data and methodologies to master the solubility characteristics of this vital molecule.

Chapter 1: Fundamental Principles of Solubility

The dissolution of a crystalline solid like β-D-glucose in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces and the overall change in Gibbs free energy of the system.

Thermodynamics of Dissolution

The process can be broken down into three conceptual steps:

-

Lattice Energy: Energy required to overcome the intermolecular forces holding the glucose molecules together in the crystal lattice. This is an endothermic process (ΔH > 0).

-

Cavitation Energy: Energy required to create a space or cavity within the solvent to accommodate a solute molecule. This is also an endothermic process.

-

Solvation Energy: Energy released when the solute molecule forms new interactions with the solvent molecules. This is an exothermic process (ΔH < 0).

The overall enthalpy of the solution (ΔH_sol) is the sum of these energy changes. The dissolution process is spontaneous only if the change in Gibbs free energy (ΔG_sol) is negative, which is dictated by the balance between the enthalpy change and the entropy change (ΔS_sol) at a given temperature (T), as described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

For glucose, the dissolution process is driven by both enthalpic and entropic factors.[5] The disruption of the highly ordered crystal lattice and the mixing of solute and solvent molecules lead to an increase in entropy (ΔS > 0), which favors dissolution.[5]

The Critical Role of Hydrogen Bonding

β-D-glucose is a highly polar molecule, featuring five hydroxyl (-OH) groups and a ring oxygen.[6] These groups are capable of acting as both hydrogen bond donors and acceptors. This extensive hydrogen bonding capability is the primary determinant of its solubility profile.[6][7]

-

In Water: Water is an excellent solvent for glucose because it is also a highly polar molecule with strong hydrogen bonding capabilities. Water molecules can effectively solvate glucose by forming multiple hydrogen bonds with its hydroxyl groups, overcoming the crystal lattice energy.[6] Recent computational studies suggest that β-D-glucose, in particular, forms a high number of strong, symmetrically arranged hydrogen bonds with water, which may explain its outstanding aqueous solubility compared to other monosaccharides.[8][9]

-

In Organic Solvents: The principle of "like dissolves like" is paramount.[10][11]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can also form hydrogen bonds and will dissolve glucose, but generally to a lesser extent than water.[1][10] The presence of a nonpolar alkyl chain reduces the overall polarity compared to water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly polar and can act as hydrogen bond acceptors. They are effective at dissolving glucose.[12][13]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Glucose is essentially insoluble in nonpolar solvents as these solvents cannot form the necessary hydrogen bonds to overcome the lattice energy of the glucose crystal.[10]

-

Chapter 2: Quantitative Solubility Data

The following table summarizes the solubility of D-glucose in various common solvents. It is important to note that most literature refers to D-glucose, which in aqueous solution is an equilibrium mixture of α-D-glucose and β-D-glucose. The specific solubility of the pure β-anomer can be influenced by its crystalline form.[14]

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | ~91 g / 100 mL | [1] |

| Water | 60 | Linear increase with temperature | [15][16] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Ambient | ~10 mg/mL | [12] |

| Ethanol | Ambient | 0.3 mg/mL (poorly soluble) | [1][12] |

| Dimethyl Sulfoxide (DMSO) | Ambient | 30 mg/mL | [12] |

| Dimethylformamide (DMF) | Ambient | 20 mg/mL | [12] |

| Methanol | Ambient | Poorly soluble | [1] |

| 2-Methyl-2-butanol | 60 | 2.40 g/L | [13] |

Note: Solubility values can vary based on the specific crystalline form (polymorph) of the glucose and the precise experimental conditions.

Chapter 3: Experimental Determination of Solubility

Accurate and reproducible solubility data is foundational for any research or development activity.[17] The Isothermal Shake-Flask Method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the system at equilibrium.[18][19][20]

Detailed Protocol: Isothermal Shake-Flask Method

This protocol provides a self-validating system for determining the thermodynamic solubility of β-D-glucose.

Objective: To determine the concentration of a saturated solution of β-D-glucose in a specific solvent at a controlled temperature.

Materials:

-

β-D-Glucose (high purity, ≥95%)

-

Solvent of choice (e.g., HPLC-grade water, ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Calibrated orbital shaker with temperature control

-

Calibrated analytical balance

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC with Refractive Index Detector, or a calibrated refractometer)

Methodology:

-